molecular formula C18H23NO4 B5612840 2-Tert-butyl-5-{[(2,5-dimethylphenyl)amino]methylidene}-2-methyl-1,3-dioxane-4,6-dione

2-Tert-butyl-5-{[(2,5-dimethylphenyl)amino]methylidene}-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B5612840
M. Wt: 317.4 g/mol
InChI Key: IUCRRHRVQFVFAY-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-{[(2,5-dimethylphenyl)amino]methylidene}-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a dioxane ring substituted with tert-butyl, dimethylphenyl, and amino groups, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

2-tert-butyl-5-[(2,5-dimethylanilino)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-11-7-8-12(2)14(9-11)19-10-13-15(20)22-18(6,17(3,4)5)23-16(13)21/h7-10,19H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCRRHRVQFVFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=C2C(=O)OC(OC2=O)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-{[(2,5-dimethylphenyl)amino]methylidene}-2-methyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl acetoacetate with 2,5-dimethylphenylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions to form the final dioxane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-{[(2,5-dimethylphenyl)amino]methylidene}-2-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Tert-butyl-5-{[(2,5-dimethylphenyl)amino]methylidene}-2-methyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-{[(2,5-dimethylphenyl)amino]methylidene}-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Used in organic synthesis and as an intermediate in the production of other compounds.

Uniqueness

2-Tert-butyl-5-{[(2,5-dimethylphenyl)amino]methylidene}-2-methyl-1,3-dioxane-4,6-dione stands out due to its unique dioxane ring structure and the presence of both tert-butyl and dimethylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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